molecular formula C10H18N2O2 B1490139 Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone CAS No. 1872495-09-4

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone

Cat. No. B1490139
CAS RN: 1872495-09-4
M. Wt: 198.26 g/mol
InChI Key: ISJJEKWXXQHRQA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone, also known as AZ3M, is a synthetic compound belonging to the class of azetidines. It is a colorless, crystalline solid with a molecular formula of C11H19NO2 and a molecular weight of 191.27 g/mol. AZ3M has a variety of applications in the field of scientific research and is being investigated for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Structural Insights

  • A study by Dejaegher et al. (2008) described the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, highlighting a ring transformation approach for the synthesis of pyrrolidines and piperidines from alkylamino-substituted 2-alkoxy-2-pentenoates Dejaegher, D’hooghe, & Kimpe, 2008.
  • Casarrubios et al. (2015) detailed the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, showcasing the versatility of azetidinones in forming complex metal complexes with potential catalytic and material science applications Casarrubios et al., 2015.

Biological Applications

  • Singh et al. (2016) synthesized new organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, demonstrating their potential as drugs due to their significant antibacterial activities Singh, Singh, & Bhanuka, 2016.
  • Wang et al. (2008) developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, indicating the use of azetidin-3-yl derivatives in asymmetric synthesis and catalysis Wang et al., 2008.
  • The study by Finlay et al. (2012) focused on the discovery of a potent and selective I(Kur) inhibitor, showcasing the therapeutic potential of azetidin-3-yl derivatives in cardiovascular diseases Finlay et al., 2012.

properties

IUPAC Name

azetidin-3-yl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-7-9-3-2-4-12(9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJJEKWXXQHRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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